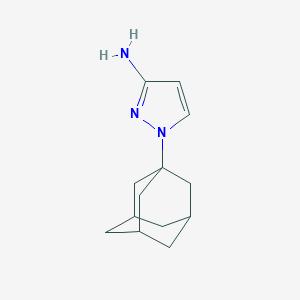
5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole derivatives, such as “5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol”, are known for their diverse pharmacological effects . They have been used in the development of heterocyclic agrochemicals and exhibit various biological activities, high selectivities, and low toxicities .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, similar compounds have been synthesized using intermediate derivatization methods (IDMs) . These methods typically involve the use of a variety of reagents and reaction conditions .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction . These techniques allow for the identification of the compound’s molecular weight, empirical formula, and other structural characteristics .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often depend on the substituent on the phenyl . For example, electron-drawing groups tend to be more reactive than neutral or donor-drawing groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the boiling point, density, and pKa can be predicted . These compounds often exist as solids and have specific SMILES strings and InChI codes .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-4-14-8(10-11-9(14)15)7-5-6(2)12-13(7)3/h5H,4H2,1-3H3,(H,11,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCCJSHJCCYRHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=NN2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454952.png)
![[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid](/img/structure/B454953.png)
![5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454954.png)
![3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454955.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B454957.png)
![[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL](3,5-DIMETHYLPIPERIDINO)METHANONE](/img/structure/B454958.png)
![5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde](/img/structure/B454960.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxamide](/img/structure/B454963.png)
![Isopropyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454964.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B454968.png)


![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454972.png)
